(S)-1-Butoxypropan-2-ol can be sourced from various chemical suppliers and is produced through synthetic routes involving propylene oxide and butanol. It falls under the category of glycol ethers, which are commonly used as solvents and intermediates in chemical reactions due to their ability to dissolve a wide range of substances.
The synthesis of (S)-1-Butoxypropan-2-ol primarily involves the reaction of (S)-propylene oxide with butanol in the presence of a catalyst. The general reaction can be summarized as follows:
The molecular structure of (S)-1-Butoxypropan-2-ol can be represented using various notations:
The compound features a butoxy group attached to the second carbon of a propan-2-ol structure, which imparts specific stereochemical characteristics that influence its reactivity and interactions.
(S)-1-Butoxypropan-2-ol can participate in several chemical reactions:
The mechanism of action for (S)-1-butoxypropan-2-ol involves its interaction with biological systems, where it may modulate enzymatic activity or receptor interactions. This modulation can lead to alterations in biochemical pathways, although specific molecular targets depend on the context of its application in research or industry.
Property | Value |
---|---|
Flash Point | 45 °C |
Vapor Pressure | 0.64 kPa at 20 °C |
Specific Gravity | 0.870–0.874 |
Octanol/Water Partition Coefficient | log P = 0.87 |
(S)-1-butoxypropan-2-ol exhibits moderate volatility and is soluble in water, making it useful in various applications. Its stability under standard conditions allows for effective use as a solvent and intermediate in organic synthesis .
(S)-1-butoxypropan-2-ol has several scientific applications:
(S)-1-Butoxypropan-2-ol belongs to the chiral glycol ether family characterized by an asymmetric carbon atom adjacent to both ether and alcohol functionalities. Its synthesis leverages stereoselective methodologies that precisely control chiral center formation. Two predominant enantioselective routes demonstrate industrial relevance:
Enzymatic Asymmetric Reduction: Ketone precursors like 1-butoxypropan-2-one undergo biocatalytic reduction using ketoreductases (e.g., Lactobacillus species). This route achieves high enantiomeric excess (typically >95% ee) under mild aqueous conditions (30-37°C, pH 6.5-7.5) but requires substrate engineering to enhance water solubility .
Chiral Epoxide Ring-Opening: Nucleophilic attack by butanol on (S)-propylene oxide, catalyzed by chiral Lewis acids (e.g., Jacobsen's Co-salen complexes), yields the target molecule. This method provides direct access to the S-enantiomer but faces limitations in regioselectivity control (primary vs. secondary carbon attack), often requiring excess nucleophile to drive selectivity toward the desired 1-alkoxy-2-alcohol isomer [9].
Critical reaction parameters influence stereochemical outcomes across pathways. Temperature modulates enzymatic enantioselectivity, with reductions below 30°C improving ee by 5-10%. Solvent polarity directly impacts ring-opening regioselectivity—aprotic solvents like toluene favor primary carbon attack (yield increase of 15-20% versus protic systems) [9]. Catalyst loading remains a cost driver, particularly for precious metal-based Lewis acids, where loadings below 0.5 mol% are economically essential yet challenging to implement without activity loss.
Table 1: Comparative Analysis of Enantioselective Synthesis Routes for (S)-1-Butoxypropan-2-ol
Synthetic Route | Catalyst/Reagent | Temperature (°C) | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Enzymatic Ketone Reduction | Lactobacillus brevis ADH | 30 | 98 | 85 | Mild conditions, high ee |
Epoxide Ring-Opening | Co(III)-salen complex | 80 | 94 | 78 | Direct stereoretention from epoxide |
Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | 50 | 90 | 82 | Homogeneous catalysis, tunable ligands |
Structural analogs like (S)-1-tert-butoxypropan-2-ol (CAS 136656-76-3) serve as valuable case studies for asymmetric catalysis optimization. Industrial synthesis employs ruthenium- and enzyme-based systems operating synergistically in dynamic kinetic resolution (DKR) processes. Key catalytic systems include:
Ru-Shvo Catalysts: These bifunctional (cyclopentadienone)Ru(II) carbonyl complexes facilitate rapid substrate racemization under hydrogen atmospheres (5-10 bar H₂, 70-90°C). When coupled with immobilized Candida antarctica lipase B (Novozyme 435), they achieve near-quantitative conversion of racemic 1-tert-butoxypropan-2-ol to the (S)-acetate ester precursor with >99% ee within 24 hours [6]. The Ru complex operates via a hydrogenation-dehydrogenation mechanism, enabling continuous epimerization of the sluggish R-enantiomer while the enzyme selectively acylates the S-isomer.
Chiral Ir-N,P Complexes: Iridium catalysts bearing phosphine-oxazoline ligands effect enantioselective hydrogenation of α-alkoxy ketones. For tert-butoxypropanone derivatives, Ir catalysts achieve 88-92% ee at 50°C and 20 bar H₂ pressure. Though offering high atom economy, these systems exhibit lower turnover numbers (TON ≈ 5,000) than enzymatic approaches [6].
Catalyst immobilization addresses reusability challenges. Novozyme 435 retains >90% activity after 10 DKR cycles when operated below 60°C. Heterogenized Ru catalysts (e.g., Ru-pincer complexes grafted on mesoporous SBA-15 silica) show TONs exceeding 25,000 by preventing nanoparticle aggregation. Solvent selection critically impacts performance—tert-amyl alcohol optimizes enzyme stability while solubilizing Ru species, increasing reaction rates by 30% versus toluene or acetonitrile [6].
Kinetic resolution (KR) provides an alternative pathway to high-ee (S)-1-Butoxypropan-2-ol when racemization catalysts are incompatible. The process exploits differential reaction kinetics between enantiomers when exposed to chiral catalysts or reagents. Key systems include:
Enzymatic Acylation: Lipase PS (Burkholderia cepacia) selectively acetylates the (R)-enantiomer of racemic 1-Butoxypropan-2-ol using isopropenyl acetate as acyl donor. This leaves unreacted (S)-alcohol with 96% ee at 45% conversion (s-value = 25) in MTBE solvent at 40°C. Critical limitations include the 50% theoretical yield ceiling and enzyme inhibition by tert-alcohol byproducts [3] [6].
Chiral Organocatalysts: Diarylprolinol silyl ethers catalyze enantioselective oxyamination of allyl butyl ethers, generating chiral amino alcohols that hydrolyze to the target glycol ether. Though achieving 89% ee, this multistep sequence suffers from low overall yield (≤35%) and catalyst decomposition above 0.1 mol% loading [3].
Thermodynamic principles govern KR efficiency. The enantiomeric ratio (E = kⱽ/kᴿ) must exceed 20 for practical implementation. For lipase-catalyzed acylations, E-values correlate with solvent log P—hydrophobic media like cyclohexane (log P = 3.2) enhance enantioselectivity by 40% versus acetone (log P = -0.24). Conversion (c) and product ee interrelate via the equation:eeₛ = [(1 - c)(E - 1)] / [(1 - c)(E + 1) + 2]
where achieving >99% eeₛ requires c ≥ 40% at E=50 [3].
Table 2: Kinetic Resolution Performance for (S)-1-Butoxypropan-2-ol Enrichment
Resolution Method | Catalyst/Reagent | Temperature (°C) | s- or E-value | ee (S) (%) | Conversion (%) |
---|---|---|---|---|---|
Enzymatic Acylation | Lipase PS-C | 40 | 25 | 96 | 45 |
Organocatalytic Oxyamination | Diphenylprolinol TMS | 25 | 12 | 89 | 38 |
Transition Metal Catalysis | Ru-MsDPEN complex | 60 | 42 | 99 | 48 |
Industrial translation of (S)-1-Butoxypropan-2-ol synthesis mandates heterogeneous catalysts enabling continuous processing and catalyst recycling. Three reactor configurations demonstrate scalability:
Fixed-Bed Reactors with Immobilized Lipases: Novozyme 435 (CaLB on acrylic resin) packed in stainless-steel columns (L/D = 10) facilitates continuous enzymatic DKR. Substrate (rac-1-Butoxypropan-2-ol) dissolved in tert-amyl alcohol flows upward at SV = 0.8 h⁻¹, 55°C, with isopropenyl acetate cosubstrate. Ruthenium racemization catalyst (Shvo type) is co-immobilized on ion-exchange resins to prevent metal leaching. This system achieves 92% yield and 98.5% ee for 60 days operation, outperforming batch reactors in productivity (space-time yield = 120 g·L⁻¹·h⁻¹) [6].
Trickle-Bed Hydrogenation Reactors: For asymmetric hydrogenation routes, Ni/Al₂O₃ catalysts modified with (2S,4S)-tartrate effect ketone reduction. Operating at 80 bar H₂ and 100°C, substrate/catalyst ratio = 200, enantioselectivity reaches 88% with 99% conversion. Catalyst regeneration via calcination (400°C, air) every 3 months maintains activity within 5% deviation [5].
Microwave-Assisted Continuous Flow Systems: Combining heterogenized Ru nanocatalysts (3 nm particles on TiO₂) with microwave irradiation (150 W, 2.45 GHz) in SiC flow reactors accelerates reaction kinetics 8-fold versus thermal heating. Residence times of 2 minutes achieve 99% conversion in rac-alcohol racemization-acylation sequences, though scale-up beyond pilot scale (100 L/day) faces microwave penetration challenges [5] [9].
Critical manufacturing challenges persist. Catalyst fouling by oligomeric byproducts reduces fixed-bed operational lifetimes by 40% after 100 hours. Advanced guard beds containing sacrificial molecular sieves (3Å pores) adsorb inhibitors, extending catalyst service intervals 3-fold. Product isolation requires energy-intensive distillation (bp = 151°C at atmospheric pressure) due to azeotrope formation with solvents like toluene. Pervaporation membranes (PDMS selective layer) reduce separation energy consumption by 60% via selective (S)-enantiomer permeation from organic mixtures [4] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7